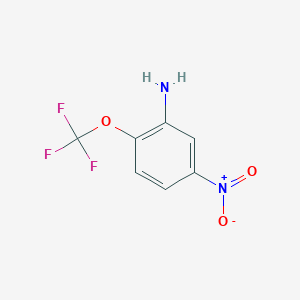

5-Nitro-2-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEGHVYHZCJNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592998 | |

| Record name | 5-Nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158579-82-9 | |

| Record name | 5-Nitro-2-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158579-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Nitro-2-(trifluoromethoxy)aniline, a key intermediate in modern synthetic chemistry. This document details its known characteristics, outlines a plausible experimental protocol for its synthesis based on established methodologies, and presents its safety information.

Core Properties

This compound is a substituted aniline derivative that incorporates both a nitro group and a trifluoromethoxy group. These functional groups impart unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The trifluoromethoxy group can enhance metabolic stability and lipophilicity of a target molecule, while the nitro and amine groups provide versatile handles for further chemical transformations.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 158579-82-9 | [1] |

| Molecular Formula | C₇H₅F₃N₂O₃ | [1] |

| Molecular Weight | 222.12 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | [1] |

| Purity | ≥98% | [1] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2 | [1] |

| InChI Key | QMEGHVYHZCJNOH-UHFFFAOYSA-N | [1] |

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting. The following table outlines its GHS hazard statements and precautionary codes.

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Signal Word: Warning[1]

Pictogram: GHS07 (Harmful)[1]

Experimental Protocols

A potential synthetic pathway involves the nitration of 2-(trifluoromethoxy)aniline. The trifluoromethoxy group is an ortho-, para-director, and the amino group is a strong ortho-, para-director. Therefore, careful control of the reaction conditions is necessary to achieve the desired 5-nitro substitution pattern.

Representative Synthesis of this compound

The following protocol is a representative example based on general procedures for the nitration of substituted anilines.[5]

Materials:

-

2-(trifluoromethoxy)aniline

-

Acetic anhydride

-

Concentrated Sulfuric acid (H₂SO₄)

-

Fuming Nitric acid (HNO₃)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Protection of the Amino Group:

-

Dissolve 2-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux for a period to ensure complete formation of the acetanilide derivative.

-

Cool the mixture and pour it into ice water to precipitate the N-acetyl-2-(trifluoromethoxy)aniline.

-

Filter the precipitate, wash with water, and dry.

-

-

Nitration:

-

Carefully dissolve the dried N-acetyl-2-(trifluoromethoxy)aniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the precipitate and wash thoroughly with cold water until the washings are neutral.

-

-

Deprotection of the Amino Group:

-

Suspend the crude nitrated acetanilide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture to reflux to hydrolyze the acetyl group.

-

Cool the reaction mixture and neutralize it carefully with a base (if acidified) or an acid (if basified) to precipitate the this compound.

-

Filter the solid product, wash with water, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Reactivity Considerations in Electrophilic Nitration

Caption: Logical diagram illustrating the reactivity considerations for the nitration of 2-(trifluoromethoxy)aniline.

References

- 1. This compound | 158579-82-9 [sigmaaldrich.com]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline (CAS: 158579-82-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(trifluoromethoxy)aniline is a key aromatic intermediate characterized by the presence of a nitro group, an amino group, and a trifluoromethoxy group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The trifluoromethoxy (-OCF₃) group is of significant interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a detailed overview of the physicochemical properties, synthesis, potential applications in drug development, and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 158579-82-9 | |

| Molecular Formula | C₇H₅F₃N₂O₃ | |

| Molecular Weight | 222.12 g/mol | |

| Appearance | Solid | |

| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | |

| IUPAC Name | This compound | |

| InChI Key | QMEGHVYHZCJNOH-UHFFFAOYSA-N | |

| SMILES | NC1=CC(=CC=C1OC(F)(F)F)--INVALID-LINK--[O-] | |

| Purity | Typically ≥98% | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis

A plausible and common method for the synthesis of this compound involves the nitration of 2-(trifluoromethoxy)aniline. The directing effects of the amino and trifluoromethoxy groups on the aromatic ring guide the position of the incoming nitro group.

Caption: Proposed synthesis of this compound.

A detailed experimental protocol for a similar nitration reaction is provided in Section 4.1.

Applications in Drug Development

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to modulate key drug properties. This compound serves as a valuable starting material for introducing this moiety into potential drug candidates. The nitro group can be readily reduced to an amine, providing a handle for further synthetic transformations.

One significant area of application is in the development of kinase inhibitors . Many kinase inhibitors feature an aniline or anilino-heterocycle core structure that binds to the ATP-binding site of the kinase. The substituents on the aniline ring are crucial for potency and selectivity. The trifluoromethoxy group can enhance binding affinity and improve pharmacokinetic properties. For instance, derivatives of 5-nitroanilines have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy[1][2].

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is adapted from general nitration procedures for anilines.

Materials:

-

2-(Trifluoromethoxy)aniline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the aniline solution via the dropping funnel, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reduction of the Nitro Group (General Protocol)

The nitro group of this compound can be reduced to an amino group to yield 2-(trifluoromethoxy)benzene-1,4-diamine, a versatile intermediate for further synthesis. A common method for this reduction is using tin(II) chloride or catalytic hydrogenation.

Caption: Workflow for the reduction of this compound.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-5 equivalents).

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then neutralize it with a cold aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Determination of Solubility (Gravimetric Method)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired organic solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol).

-

Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually confirm that solid material is still present.

-

Filter the saturated solution through a pre-weighed 0.45 µm syringe filter into a pre-weighed vial.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

The final weight of the vial minus the initial weight will give the mass of the dissolved solid.

-

Calculate the solubility in mg/mL or mol/L.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and trifluoromethoxy groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | d | 1H | H-6 (ortho to nitro) |

| ~7.5-7.8 | dd | 1H | H-4 (meta to nitro, ortho to amino) |

| ~6.8-7.2 | d | 1H | H-3 (ortho to amino) |

| ~4.5-5.5 | br s | 2H | -NH₂ |

Note: Chemical shifts are approximate and will depend on the solvent used. The -NH₂ signal may be broad and its chemical shift can vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-5 (attached to -NO₂) |

| ~140-145 | C-2 (attached to -OCF₃) |

| ~135-140 | C-1 (attached to -NH₂) |

| ~120-130 (q, J ≈ 257 Hz) | -OCF₃ |

| ~120-125 | C-6 |

| ~115-120 | C-4 |

| ~110-115 | C-3 |

Note: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, N-O, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretching (two bands for primary amine) |

| 1500-1550 and 1300-1350 | Asymmetric and symmetric N-O stretching of the nitro group |

| 1100-1300 | C-F stretching |

| 1600-1650 | N-H bending |

| 1450-1600 | C=C aromatic stretching |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 222. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), and potentially the trifluoromethoxy group (-OCF₃, 85 Da) or fragments thereof.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a strategically important building block for the synthesis of advanced organic molecules, particularly for applications in drug discovery. Its trifluoromethoxy group offers a means to fine-tune the properties of lead compounds, potentially leading to the development of more effective and safer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

- 1. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-2-(trifluoromethoxy)aniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details the compound's chemical structure, physicochemical properties, and expected spectroscopic signatures. Detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided. Furthermore, this guide explores the strategic importance of the aniline, nitro, and trifluoromethoxy moieties in medicinal chemistry, highlighting the compound's value as a building block in the design of novel therapeutic agents.

Introduction

Aniline derivatives are foundational scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents ranging from early sulfa drugs to contemporary targeted cancer therapies.[1] The strategic functionalization of the aniline ring allows for the fine-tuning of a molecule's pharmacological profile. This compound is a functionalized aniline of particular interest due to the unique combination of its substituents. The trifluoromethoxy (-OCF3) group is a bioisostere for other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are critical pharmacokinetic properties.[2][3] The nitro group (-NO2) serves as a versatile synthetic handle, readily converted to an amine or other functionalities, providing a gateway to a diverse array of derivatives.[4] This guide serves as a technical resource for researchers leveraging this promising intermediate in their drug discovery pipelines.

Chemical Structure and Properties

This compound is a substituted aniline with the chemical formula C₇H₅F₃N₂O₃.[5] Its structure features a benzene ring substituted with an amino group at position 1, a trifluoromethoxy group at position 2, and a nitro group at position 5.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 158579-82-9 | [5] |

| Molecular Formula | C₇H₅F₃N₂O₃ | [5] |

| Molecular Weight | 222.12 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| Physical Form | Solid | [5] |

| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | [5] |

| InChI | 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2 | [6] |

| InChIKey | QMEGHVYHZCJNOH-UHFFFAOYSA-N | [6] |

| Purity | ≥98% | [5][6] |

| Storage | 4°C, protect from light, keep in dark place, inert atmosphere | [5][6] |

Synthesis

While a specific, peer-reviewed synthesis protocol for this compound was not identified in the literature search, a plausible synthetic route can be derived from established methods for the synthesis of related ortho-trifluoromethoxylated aniline derivatives and nitroanilines.[7][8] The proposed pathway involves the nitration of a suitable precursor, 2-(trifluoromethoxy)aniline.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a general procedure based on the nitration of anilines.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.

-

Addition of Precursor: Slowly add 2-(trifluoromethoxy)aniline to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals for the three aromatic protons and the two amine protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and trifluoromethoxy groups. The amine protons will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 6.5-8.5 ppm, complex multiplet), Amine protons (variable shift, broad singlet) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Trifluoromethoxy carbon (quartet) |

| FTIR (cm⁻¹) | N-H stretch (3300-3500, two bands), C-H stretch (aromatic, >3000), C=C stretch (aromatic, 1450-1600), N-O asymmetric stretch (1500-1550), N-O symmetric stretch (1300-1350), C-F stretch (1000-1300), C-O stretch (1200-1300) |

| Mass Spec (EI) | Molecular ion peak (m/z 222), Fragments corresponding to loss of NO₂ (m/z 176), OCF₃, and other characteristic fragments. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H stretching (aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[9]

-

C-F and C-O stretching: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak at m/z = 222. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and other fragments.[10][11]

Experimental Protocols for Spectroscopic Analysis

References

- 1. chempanda.com [chempanda.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 158579-82-9 [sigmaaldrich.com]

- 6. This compound | 158579-82-9 [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to Trifluoromethoxylated Aniline Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethoxy (–OCF₃) group into molecular scaffolds represents a paramount advancement in modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of trifluoromethoxylated aniline derivatives, a class of compounds demonstrating profound utility in drug discovery and development. We will dissect the unique physicochemical properties imparted by the –OCF₃ moiety, delve into robust synthetic methodologies for the preparation of these valuable intermediates, and elucidate their applications with a focus on enhancing pharmacokinetic and pharmacodynamic profiles. This document is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and actionable, field-proven protocols.

The Strategic Advantage of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy (–OCF₃) group has emerged as a critical substituent in the design of novel therapeutics, largely due to its unique combination of properties that favorably modulate a molecule's biological behavior.[1][2] Its influence stems from a blend of high electronegativity and significant lipophilicity, allowing for the fine-tuning of a drug candidate's characteristics.[1][2]

Key advantages conferred by the –OCF₃ group include:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to enzymatic degradation.[3] This increased metabolic stability can prolong a drug's half-life in the body, leading to less frequent dosing regimens.

-

Increased Lipophilicity : The –OCF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter, π ≈ 1.04), which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[1][2] This is a crucial factor for improving oral bioavailability and ensuring the drug reaches its target site of action.[3][4]

-

Modulation of Physicochemical Properties : The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, affecting a molecule's overall solubility and binding interactions with its biological target.

-

Bioisosterism : The trifluoromethoxy group can act as a bioisostere for other chemical groups, such as the nitro group or larger alkyl groups, offering a way to mitigate potential toxicities or improve pharmacokinetic profiles while retaining desired biological activity.[5][6][7]

The aniline scaffold, a prevalent motif in medicinal chemistry, when combined with the trifluoromethoxy group, provides a versatile platform for the synthesis of a diverse array of bioactive compounds.[8]

Comparative Physicochemical Properties

To illustrate the impact of the trifluoromethoxy group, the following table compares the properties of aniline with one of its trifluoromethoxylated counterparts, 4-(trifluoromethoxy)aniline.

| Property | Aniline | 4-(Trifluoromethoxy)aniline | Reference(s) |

| Molecular Weight | 93.13 g/mol | 177.12 g/mol | [9][10] |

| Boiling Point | 184 °C | 73-75 °C (at 10 mmHg) | [11] |

| LogP (calculated) | 1.09 | 2.57 | [10] |

| pKa (of conjugate acid) | 4.6 | ~3.5 (estimated) |

Synthetic Strategies for Trifluoromethoxylated Anilines

The synthesis of trifluoromethoxylated aromatic compounds has historically presented a significant challenge in organic chemistry, often requiring harsh conditions or the use of toxic reagents.[1][2][12] However, recent advancements have led to the development of more user-friendly and efficient protocols.

Overview of Synthetic Approaches

Several methods have been developed for the introduction of the trifluoromethoxy group onto an aromatic ring.[1] These include:

-

Chlorine/Fluorine Exchange : This traditional method involves the fluorination of trichloromethyl precursors.[1]

-

Deoxyfluorination of Fluoroformates : This approach utilizes fluorinating agents to convert fluoroformates to trifluoromethyl ethers.[1]

-

Oxidative Fluorodesulfurization : This method involves the conversion of xanthates to trifluoromethyl ethers using an oxidant and a fluoride source.[13]

-

Electrophilic Trifluoromethylation of Alcohols : This strategy employs electrophilic trifluoromethylating reagents to react with phenols.[1]

-

Nucleophilic and Transition Metal-Mediated Trifluoromethoxylation : These approaches involve the use of nucleophilic trifluoromethoxide sources or transition metal catalysts.[1]

-

Radical Trifluoromethoxylation : This method utilizes radical-based reactions to introduce the trifluoromethoxy group.[1]

A Robust Protocol for the Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives

A particularly effective and operationally simple method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF₃ migration.[12][14][15] This protocol is notable for its use of bench-stable reagents, broad functional group tolerance, and scalability.[14][16]

Experimental Workflow

The following diagram illustrates the general workflow for this synthetic protocol.

Detailed Step-by-Step Methodology: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

This protocol provides a detailed procedure for the synthesis of a specific ortho-trifluoromethoxylated aniline derivative, which serves as a valuable building block.[2][17]

Part A: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate (Starting Material)

-

Reduction of Nitroarene : To an oven-dried flask, add methyl 4-nitrobenzoate and 5% Rhodium on carbon.[18][19]

-

Add anhydrous tetrahydrofuran and cool the mixture to 0 °C.[18][19]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate to obtain methyl 4-(N-hydroxyamino)benzoate.

-

Acetylation : Dissolve the hydroxylamine product in anhydrous diethyl ether and cool to 0 °C.[18]

-

Slowly add a solution of acetyl chloride in anhydrous diethyl ether.[18]

-

After the addition is complete, filter the mixture and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to yield methyl 4-(N-hydroxyacetamido)benzoate.

Part B: O-Trifluoromethylation

-

In a reaction vessel, combine methyl 4-(N-hydroxyacetamido)benzoate, Togni reagent II, and a catalytic amount of cesium carbonate (Cs₂CO₃) in chloroform.[1][17]

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

Part C: Thermally Induced OCF₃ Migration

-

Dissolve the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate in nitromethane.[17]

-

Heat the reaction mixture to 120 °C.[17] The reaction temperature may need to be adjusted based on the electronic nature of the arene.[18]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent in vacuo.[18]

-

Purify the crude product by flash column chromatography to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[18]

Characterization Data for Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

| Analysis | Result | Reference |

| ¹H NMR (700 MHz, CDCl₃) | δ 8.56 (d, J = 8.6 Hz, 1H), 7.97 (d, J = 8.6 Hz, 1H), 7.93 (s, 1H), 7.56 (br. s, 1H), 3.92 (s, 3H), 2.27 (s, 3H) | [2] |

| ¹³C NMR (175 MHz, CDCl₃) | δ 168.5, 165.6, 137.2, 134.7, 129.3, 125.8, 121.5, 120.8, 120.6 (q, J = 258.9 Hz), 52.5, 25.2 | [2] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -58.1 (s) | [2] |

| HRMS (ESI-TOF) (m/z) | calcd for C₁₁H₁₁NO₄F₃ ([M + H]⁺) 278.0640, found 278.0643 | [2] |

A key indicator of successful OCF₃ migration is a significant shift in the ¹⁹F NMR spectrum, in this case from approximately -65 ppm for the intermediate to -58.1 ppm for the final product.[2]

Applications in Drug Discovery and Beyond

Trifluoromethoxylated aniline derivatives are valuable intermediates in the synthesis of a wide range of products, from pharmaceuticals to agrochemicals and advanced materials.[1][9][18][20]

Pharmaceutical Applications

The unique properties imparted by the trifluoromethoxy group make these aniline derivatives highly sought-after building blocks in drug discovery.[21][22][23] They are used in the synthesis of:

-

Anticancer Agents : The trifluoromethoxy group can enhance the ability of a drug to penetrate tumor cells and can improve its binding affinity to cancer-related targets.[8][11][23]

-

Neuroprotective Agents : 4-(Trifluoromethoxy)aniline is an intermediate in the production of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[8][11]

-

Antiviral Drugs : The metabolic stability conferred by the trifluoromethoxy group is advantageous in the design of antiviral medications.[23]

Agrochemicals

In the agricultural sector, the enhanced lipophilicity and metabolic stability of trifluoromethoxy-containing compounds can lead to more potent and persistent herbicides and pesticides.[1][20]

Materials Science

The electronic properties of the trifluoromethoxy group make these aniline derivatives useful in the development of specialty polymers and other advanced materials.[1]

Future Perspectives

The demand for trifluoromethoxylated aniline derivatives is expected to grow as researchers continue to explore the benefits of incorporating the trifluoromethoxy group into new molecular entities.[21][24] Future research will likely focus on the development of even more efficient and selective synthetic methods, as well as the exploration of new applications for these versatile compounds. The continued investigation into the structure-activity relationships of trifluoromethoxy-containing drugs will undoubtedly lead to the development of more effective and safer therapeutics.[23]

Conclusion

Trifluoromethoxylated aniline derivatives represent a cornerstone in the toolbox of the modern medicinal and materials chemist. Their synthesis, once a formidable challenge, is now accessible through robust and scalable protocols. The profound impact of the trifluoromethoxy group on the physicochemical and biological properties of molecules underscores the importance of these derivatives as high-value intermediates. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with the aim of empowering researchers to leverage these powerful building blocks in their own discovery and development programs.

References

- 1. scispace.com [scispace.com]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]

- 16. Trifluoromethoxylation of Arenes: Synthesis of ortho‐Trifluoromethoxylated Aniline Derivatives by OCF3 Migration (2014) | Katarzyna N. Hojczyk | 141 Citations [scispace.com]

- 17. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 19. m.youtube.com [m.youtube.com]

- 20. nbinno.com [nbinno.com]

- 21. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 24. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

The Trifluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in contemporary drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a pivotal substituent for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Its unique electronic nature and steric profile confer a range of advantages, including enhanced metabolic stability, modulated lipophilicity, and improved target engagement. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Physicochemical Properties: A Comparative Analysis

The trifluoromethoxy group exerts a profound influence on a molecule's properties. It is a strongly electron-withdrawing group, which can significantly alter the pKa of nearby functionalities and influence non-covalent interactions with biological targets. Furthermore, it is one of the most lipophilic substituents used in medicinal chemistry.[1]

Below is a comparative summary of key physicochemical parameters for the trifluoromethoxy group alongside other common substituents.

| Substituent | Hansch π | Hammett σ (meta) | Hammett σ (para) | cLogP Contribution (approx.) | pKa (Phenol) |

| -OCF₃ | 1.04 [1] | 0.38 | 0.35 | +1.2 | 8.7 |

| -H | 0.00 | 0.00 | 0.00 | 0.00 | 9.95 |

| -CH₃ | 0.56 | -0.07 | -0.17 | +0.5 | 10.19 |

| -Cl | 0.71 | 0.37 | 0.23 | +0.7 | 9.38 |

| -Br | 0.86 | 0.39 | 0.23 | +0.9 | 9.34 |

| -I | 1.12 | 0.35 | 0.18 | +1.1 | 9.30 |

| -F | 0.14 | 0.34 | 0.06 | +0.2 | 9.81 |

| -OCH₃ | -0.02 | 0.12 | -0.27 | -0.1 | 10.20 |

| -CF₃ | 0.88 | 0.43 | 0.54 | +1.0 | 8.80 |

| -CN | -0.57 | 0.56 | 0.66 | -0.3 | 7.95 |

| -NO₂ | -0.28 | 0.71 | 0.78 | -0.1 | 7.14 |

Enhancing Metabolic Stability

A primary driver for the inclusion of the trifluoromethoxy group in drug candidates is its remarkable ability to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This "metabolic blocking" can significantly increase a drug's half-life and improve its oral bioavailability. The trifluoromethoxy group is a poor hydrogen bond acceptor, which further reduces its interaction with metabolic enzymes.

Approved Drugs and Clinical Significance

The utility of the trifluoromethoxy group is validated by its presence in several FDA-approved drugs across a range of therapeutic areas.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Inhibition of glutamate release, blockade of voltage-gated sodium channels. |

| Sonidegib | Basal Cell Carcinoma | Smoothened (SMO) antagonist, inhibiting the Hedgehog signaling pathway. |

| Delamanid | Tuberculosis | Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. |

| Pretomanid | Tuberculosis | Inhibition of cell wall synthesis and respiratory poisoning in Mycobacterium tuberculosis. |

| Celikalim | (Investigational for hypertension) | ATP-sensitive potassium channel opener. |

Signaling Pathway Visualizations

To illustrate the biological context of drugs containing or influenced by trifluoromethoxy-like groups, the following diagrams depict key signaling pathways.

Experimental Protocols

Synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole)

This protocol describes a common one-pot synthesis of Riluzole.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Ammonium thiocyanate

-

Bromine

-

Glacial acetic acid

-

Sodium carbonate solution

-

Ethyl acetate

-

Sodium sulfate

-

Diethyl ether

-

Petroleum ether

Procedure:

-

To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).

-

Stir the mixture for 20 minutes at room temperature.

-

Cool the reaction mixture to a temperature that keeps the solution liquid.

-

Slowly add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the mixture with water and basify with sodium carbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from diethyl ether-petroleum ether to yield 2-amino-6-(trifluoromethoxy)benzothiazole.[3]

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound.

Materials:

-

Test compound

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold, containing an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dilute the test compound to the final working concentration (e.g., 1 µM) in phosphate buffer.

-

In a 96-well plate, add the liver microsome suspension to the wells.

-

Add the test compound solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[4][5]

Determination of LogP by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of the test compound in either the aqueous or organic phase.

-

Add a known volume of the stock solution to a vial containing known volumes of both the pre-saturated n-octanol and aqueous phases.

-

Securely cap the vial and shake it for a sufficient time to allow for equilibration (e.g., 1-24 hours).

-

After shaking, centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of the test compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.[6][7]

Conclusion

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and influence electronic interactions makes it a valuable substituent for overcoming common challenges in drug development. As synthetic methodologies for its introduction continue to improve, the prevalence of the trifluoromethoxy group in clinically successful drugs is likely to increase, further solidifying its importance in the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. global.oup.com [global.oup.com]

- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Synthetic Versatility of Nitroaromatic Compounds: A Technical Guide for Organic Synthesis and Drug Discovery

An in-depth exploration of the synthesis, reactivity, and application of nitroaromatic compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile building blocks in modern organic chemistry.

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are fundamental precursors in the synthesis of a vast array of functional molecules, including pharmaceuticals, dyes, agrochemicals, and materials.[1][2][3] The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, enabling a diverse range of chemical transformations.[4][5] This guide provides a detailed overview of the core synthetic applications of nitroaromatic compounds, complete with quantitative data, experimental protocols, and mechanistic visualizations to facilitate their practical application in the laboratory.

Reduction of Nitroaromatics: A Gateway to Aromatic Amines

The reduction of the nitro group to an amino group is one of the most significant and widely utilized transformations in organic synthesis, as aromatic amines are crucial intermediates in the pharmaceutical and chemical industries.[6][7][8] A variety of methods have been developed to achieve this conversion, ranging from classical metal-acid systems to modern catalytic hydrogenation.

Metal-Mediated Reductions

Historically, metals such as tin, iron, and zinc in acidic media have been employed for the reduction of nitroarenes.[1][6] Tin(II) chloride (SnCl2) remains a popular choice due to its effectiveness and tolerance of various functional groups.[9][10]

Table 1: Metal-Mediated Reduction of Various Nitroarenes to Anilines

| Entry | Substrate | Reducing System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Nitrobenzene | SnCl₂·2H₂O | Ethanol | 78 | 2 | 95 | [11] |

| 2 | 4-Nitrotoluene | SnCl₂·2H₂O | Ethanol | 78 | 2.5 | 93 | [11] |

| 3 | 2,4-Dinitrotoluene | SnCl₂·2H₂O | Ethanol | 78 | 4 | 85 (diamine) | [11] |

| 4 | 4-Nitrobenzaldehyde | SnCl₂·2H₂O | Ethanol | 78 | 3 | 90 | [11] |

| 5 | 4-Chloronitrobenzene | Iron / Acetic Acid | Ethanol | 100 | 2.5 | 92 | [11] |

| 6 | 2-Nitrophenol | Iron / NH₄Cl | Ethanol/Water | 80 | 3 | 88 | [11] |

| 7 | 3-Nitrobenzoic Acid | Iron / Acetic Acid | Water | 100 | 4 | 85 | [11] |

Experimental Protocol: Reduction of Nitrobenzene to Aniline with Tin(II) Chloride [6][9]

-

In a round-bottom flask equipped with a reflux condenser, dissolve nitrobenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a 2M aqueous solution of sodium hydroxide to dissolve the tin salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield aniline.

-

Purify the product by distillation or column chromatography if necessary.

References

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

5-Nitro-2-(trifluoromethoxy)aniline: A Technical Overview of a Key Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(trifluoromethoxy)aniline is a substituted aniline derivative that holds considerable interest as a building block in medicinal chemistry and drug discovery. The presence of both a nitro group and a trifluoromethoxy group on the aniline scaffold imparts unique electronic and physicochemical properties that are highly desirable in the design of novel therapeutic agents. The trifluoromethoxy moiety is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile, while the nitro group serves as a versatile synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic pathway, and its significance as a precursor in the development of advanced pharmaceutical compounds.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, is recognized for its ability to significantly modulate the properties of bioactive molecules. It can enhance lipophilicity, which aids in cell membrane permeability, and improve metabolic stability by blocking potential sites of enzymatic oxidation. When combined with a nitroaniline core, as in this compound, the resulting molecule is a highly valuable intermediate for the synthesis of a diverse array of complex organic compounds with potential therapeutic applications. The nitro group can be readily reduced to an amine, providing a key reactive site for the introduction of further diversity and complexity in a drug scaffold.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 158579-82-9 | [] |

| Molecular Formula | C₇H₅F₃N₂O₃ | [] |

| Molecular Weight | 222.12 g/mol | [] |

| Appearance | Solid | [] |

| Purity | ≥98% | [] |

| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | |

| Storage Temperature | Room temperature, in dark, inert atmosphere | [] |

| InChI Key | QMEGHVYHZCJNOH-UHFFFAOYSA-N | [] |

Safety Information:

This compound is classified with the GHS07 pictogram, indicating it can be harmful.[] The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Manufacturing

Plausible Experimental Protocol: Nitration of 2-(trifluoromethoxy)aniline

This hypothetical protocol is based on general nitration procedures for aromatic compounds.

Materials:

-

2-(trifluoromethoxy)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-(trifluoromethoxy)aniline to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

-

Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the mixture with a sodium bicarbonate solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol and would require optimization of reaction times, temperatures, and purification methods.

Below is a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Significance in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Role of the Trifluoromethoxy Group

The -OCF₃ group is a lipophilic, electron-withdrawing substituent that can significantly enhance the drug-like properties of a molecule. Its introduction can lead to:

-

Increased Lipophilicity: Facilitates passage through biological membranes.

-

Enhanced Metabolic Stability: The C-F bonds are strong and resistant to enzymatic cleavage, which can prolong the drug's half-life.

-

Modulation of pKa: The electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

Synthetic Utility of the Nitroaniline Scaffold

The nitroaniline core of the molecule provides two key points for synthetic modification:

-

Reduction of the Nitro Group: The nitro group can be easily reduced to a primary amine (-NH₂). This amine can then be used in a variety of coupling reactions (e.g., amide bond formation, reductive amination, urea formation) to build more complex structures.

-

Functionalization of the Amino Group: The existing amino group can also be a site for further chemical transformations.

This dual functionality allows for the creation of a diverse library of compounds from a single starting material.

The general workflow for utilizing this building block in drug discovery is depicted below.

References

IUPAC name for 5-Nitro-2-(trifluoromethoxy)aniline.

An In-depth Technical Guide to 5-Nitro-2-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and a building block for pharmaceutical development. The document details its chemical properties, outlines a plausible synthetic protocol, and explores its potential applications, particularly in the realm of medicinal chemistry. This information is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine featuring three key functional groups: an aniline moiety, a nitro group, and a trifluoromethoxy group. These groups impart specific chemical and physical characteristics that are highly valuable in the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is known to enhance critical drug properties such as metabolic stability and lipophilicity.[1][2]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3][] |

| CAS Number | 158579-82-9[3][5][6][7] |

| Molecular Formula | C₇H₅F₃N₂O₃[5] |

| Molecular Weight | 222.12 g/mol [3][8] |

| InChI | 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2[3][8] |

| InChIKey | QMEGHVYHZCJNOH-UHFFFAOYSA-N[3][][8] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)OC(F)(F)F[] |

Table 2: Physicochemical and Safety Data

| Property | Value |

|---|---|

| Physical Form | Solid[3][8] |

| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg[7][8] |

| Purity | ≥98%[3][8] |

| Storage | Room temperature, keep in a dark place, under inert atmosphere.[3] |

| Signal Word | Warning[3][8] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][8] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][8] |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol:

This protocol is a generalized adaptation for the synthesis of the target compound.

-

Preparation of Precursor: The synthesis would begin with a suitably substituted N-(2-hydroxy-4-nitrophenyl)acetamide. This precursor is essential for the subsequent trifluoromethylation and rearrangement steps.

-

O-Trifluoromethylation: The N-aryl-N-hydroxyacetamide precursor is reacted with a trifluoromethylating agent in an appropriate solvent system. This step introduces the -OCF₃ group onto the hydroxylamine oxygen.

-

Thermal Rearrangement: The resulting intermediate is subjected to thermal conditions, which induces an intramolecular migration of the -OCF₃ group to the ortho position on the aromatic ring, yielding the N-acetylated version of the target compound.

-

Deprotection: The acetyl protecting group on the aniline nitrogen is removed under standard hydrolysis conditions (acidic or basic) to yield the final product, this compound.

-

Purification: The crude product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to achieve high purity (≥98%).

Below is a diagram illustrating the logical workflow for this synthetic process.

Applications in Drug Development and Medicinal Chemistry

Aniline derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents, from early sulfa drugs to advanced targeted cancer therapies.[11] The specific functional groups on this compound make it a particularly interesting building block for drug design.

-

Trifluoromethoxy Group (-OCF₃): This moiety significantly impacts a molecule's physicochemical properties. It is a highly lipophilic group that can improve a drug's ability to cross cell membranes. Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.[1]

-

Aniline Moiety: The amino group provides a versatile synthetic handle for further functionalization, allowing for the construction of larger, more complex molecules. It is a key component in many kinase inhibitors, which are crucial in oncology.[11]

-

Nitro Group (-NO₂): The nitroaromatic group can serve as a bioreductive trigger. In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive species that are cytotoxic, making it a valuable component for hypoxia-activated prodrugs.[12][13]

A drug candidate derived from this compound could potentially function as a kinase inhibitor. The diagram below illustrates a hypothetical mechanism where such a drug inhibits a Receptor Tyrosine Kinase (RTK) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 158579-82-9 [sigmaaldrich.com]

- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 6. 158579-82-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 158579-82-9 [sigmaaldrich.com]

- 8. This compound | 158579-82-9 [sigmaaldrich.com]

- 9. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Potential Research Areas for 5-Nitro-2-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(trifluoromethoxy)aniline is a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitro group amenable to reduction and a trifluoromethoxy group that can enhance metabolic stability and cell permeability, positions it as an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This technical guide explores potential research avenues for this compound, focusing on its application in the development of kinase inhibitors and antimicrobial agents. Detailed physicochemical properties, a proposed synthetic pathway, and key experimental protocols are provided to facilitate further investigation into this promising molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthetic and biological research.

| Property | Value | Reference |

| CAS Number | 126147-75-9 | |

| Molecular Formula | C₇H₅F₃N₂O₃ | |

| Molecular Weight | 222.12 g/mol | |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | QMEGHVYHZCJNOH-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

Key Synthetic Transformations

The primary reactivity of this compound centers around its two functional groups: the nitro group and the amino group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reduction (e.g., with SnCl₂ or Fe/HCl). This transformation yields 2-(trifluoromethoxy)benzene-1,4-diamine, a valuable intermediate for further functionalization.

-

Reactions of the Amino Group: The primary amine is a versatile functional handle for a wide range of reactions, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Potential Research Area 1: Kinase Inhibitors for Oncology

The trifluoromethoxy group is known to enhance the metabolic stability and cell permeability of drug candidates, while the aniline scaffold is a common feature in many kinase inhibitors. These characteristics suggest that derivatives of this compound could be promising candidates for the development of novel kinase inhibitors.

Rationale

Many clinically approved kinase inhibitors feature an aniline or anilino-pyrimidine core structure that interacts with the ATP-binding pocket of the kinase. The trifluoromethoxy substituent can provide advantageous properties such as increased lipophilicity, which may improve membrane permeability and oral bioavailability.

Proposed Research Workflow

Potential Signaling Pathways to Target

Derivatives of this compound could be designed to target various kinase signaling pathways implicated in cancer, such as:

-

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth.

-

VEGFR Signaling Pathway: Vascular endothelial growth factor receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

BCR-ABL Signaling Pathway: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells.

Potential Research Area 2: Antimicrobial Agents

Nitroaromatic compounds have a long history of use as antimicrobial agents. The presence of the nitro group in this compound, combined with the trifluoromethoxy group that can enhance cellular uptake, makes it an interesting scaffold for the development of new antibacterial and antifungal drugs.[3][4]

Rationale

The antimicrobial activity of nitroaromatic compounds often stems from the bioreduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage DNA, proteins, and other cellular components. The trifluoromethoxy group can enhance the lipophilicity of the molecule, potentially facilitating its passage through the microbial cell wall and membrane.

Proposed Research Workflow

Experimental Protocols

General Protocol for Reduction of the Nitro Group

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(trifluoromethoxy)benzene-1,4-diamine.

-

Purify the product by column chromatography on silica gel.

General Protocol for Kinase Inhibition Assay

Materials:

-

Purified recombinant kinase

-

Peptide or protein substrate

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a microplate, add the kinase and the peptide/protein substrate.

-

Add the test compound dilutions to the wells and incubate for a predetermined time.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Conclusion

This compound is a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Its versatile reactivity and the advantageous properties conferred by the trifluoromethoxy group make it an attractive starting point for the synthesis of kinase inhibitors for cancer therapy and new antimicrobial agents to combat infectious diseases. The experimental protocols and research workflows outlined in this guide provide a framework for scientists and drug development professionals to explore the full potential of this intriguing molecule. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to unlock its therapeutic promise.

References

- 1. This compound | 158579-82-9 [sigmaaldrich.com]

- 2. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group as a Potent Electron-Withdrawing Modulator on the Aniline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing substituents has become a cornerstone in modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique electronic properties and profound impact on molecular characteristics. When appended to the aniline scaffold, a prevalent motif in pharmaceuticals and functional materials, the -OCF3 group acts as a strong electron-withdrawing entity, significantly modulating the physicochemical and pharmacological profile of the parent molecule. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the trifluoromethoxy group on aniline, presenting key quantitative data, detailed experimental methodologies for their determination, and a logical framework to understand these structure-property relationships. The insights provided herein are intended to aid researchers in the rational design of novel aniline derivatives with tailored properties for applications in drug discovery and materials development.[1]

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing nature of the trifluoromethoxy group is quantitatively described by its effect on the basicity of the aniline nitrogen (pKa) and by its Hammett substituent constants (σ). The -OCF3 group decreases the pKa of the anilinium ion, indicating a reduction in the basicity of the lone pair of electrons on the nitrogen atom. This is a direct consequence of the inductive and resonance effects of the substituent.

The Hammett equation, log(K/K₀) = ρσ, provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems. In this equation, K and K₀ are the equilibrium constants for the substituted and unsubstituted molecules, respectively, ρ is a reaction constant, and σ is the substituent constant. A positive σ value signifies an electron-withdrawing group.

Below is a summary of the key quantitative data for trifluoromethoxy-substituted anilines:

| Compound | pKa of Conjugate Acid | Hammett Constant |

| Aniline | 4.6 | - |

| 3-(Trifluoromethoxy)aniline | Value not explicitly found in search results | σm : 0.40 |

| 4-(Trifluoromethoxy)aniline | 3.73[2][3] | σp : 0.35 |

Note: The pKa value for 3-(trifluoromethoxy)aniline was not explicitly available in the searched literature. The Hammett constants indicate a significant electron-withdrawing effect in both the meta and para positions, with the inductive effect being dominant.[4]

Experimental Protocols

Accurate determination of the physicochemical parameters of novel compounds is crucial for structure-activity relationship (SAR) studies. The following are detailed protocols for the experimental determination of pKa values of trifluoromethoxy-substituted anilines.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.[5][6]

Materials and Equipment:

-

Potentiometer with a combined pH electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

The trifluoromethoxy-substituted aniline sample

-

Deionized water